Product packaging for 2-Bromo-6-ethenylphenol(Cat. No.:CAS No. 811867-45-5)

2-Bromo-6-ethenylphenol

Cat. No.: B13603215
CAS No.: 811867-45-5
M. Wt: 199.04 g/mol
InChI Key: ITVXPWJVZSXFCC-UHFFFAOYSA-N
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Description

2-Bromo-6-ethenylphenol is a useful research compound. Its molecular formula is C8H7BrO and its molecular weight is 199.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO B13603215 2-Bromo-6-ethenylphenol CAS No. 811867-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-ethenylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-2-6-4-3-5-7(9)8(6)10/h2-5,10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVXPWJVZSXFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629475
Record name 2-Bromo-6-ethenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811867-45-5
Record name 2-Bromo-6-ethenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Academic Context and Research Significance of Vinylphenolic Compounds

Vinylphenolic compounds are a class of organic molecules characterized by a hydroxyl group and a vinyl (ethenyl) group attached to a benzene (B151609) ring. isnff-jfb.comresearchgate.net Their academic and research significance stems from their versatile reactivity and presence in both natural and synthetic systems. The vinyl group allows for polymerization, leading to the development of materials with specific mechanical properties, while the phenolic hydroxyl group can be modified to create a wide range of derivatives.

In nature, vinylphenols can be found in various sources and are often products of the enzymatic decarboxylation of hydroxycinnamic acids. researchgate.netmaxapress.comresearchgate.net For instance, 4-vinylphenol (B1222589) and 4-vinylguaiacol are well-known flavor compounds in beer and wine. researchgate.net This natural origin has spurred interest in their bio-based synthesis and potential applications in the food and cosmetic industries. researchgate.net

Furthermore, vinylphenols serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals. isnff-jfb.com Their ability to participate in various chemical transformations makes them valuable building blocks for constructing diverse molecular frameworks.

Structural Characteristics of 2 Bromo 6 Ethenylphenol Within Contemporary Organic Chemistry

2-Bromo-6-ethenylphenol is a substituted phenol (B47542) featuring both a bromine atom and an ethenyl (vinyl) group attached to the aromatic ring. This specific arrangement of functional groups imparts distinct properties to the molecule, making it a subject of interest in organic synthesis and materials science.

The presence of the bromine atom, a halogen, introduces several key characteristics. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of molecules. frontiersin.org The bromine atom in this compound increases the molecule's lipophilicity, which can facilitate its interaction with biological membranes. It also provides a reactive site for further functionalization through cross-coupling reactions, a cornerstone of modern organic synthesis. acs.org

The ethenyl group, on the other hand, is a reactive handle for polymerization and other addition reactions. This dual functionality of a reactive halogen and a polymerizable group on a phenolic backbone makes this compound a unique and valuable scaffold.

Below is a table summarizing the key structural and physical properties of this compound.

PropertyValue
CAS Number 811867-45-5 chemsrc.com
Molecular Formula C₈H₇BrO
Molecular Weight 199.05 g/mol sigmaaldrich.com
IUPAC Name This compound nih.gov
Synonyms 2-bromo-6-vinylphenol nih.gov

Overview of Key Research Domains for Bromo Ethenylphenols

Wittig Reaction Approaches for Ethenylphenol Formation

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgunigoa.ac.in In the context of producing this compound, this reaction is employed to convert the aldehyde functional group of a substituted hydroxybenzaldehyde into a terminal alkene (ethenyl group). tandfonline.comnih.gov The common starting material for this specific synthesis is 3-bromo-2-hydroxybenzaldehyde (B158676), which already contains the bromine atom and the hydroxyl group in the desired ortho and meta positions relative to the eventual vinyl group. tandfonline.comnih.gov

Mechanistic Insights into the Wittig Reaction with Phenol-Derived Aldehydes

The mechanism of the Wittig reaction begins with the deprotonation of a phosphonium (B103445) salt, such as methyltriphenylphosphonium bromide, by a strong base to form a phosphorus ylide. libretexts.org This ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This initial attack leads to the formation of a four-membered heterocyclic intermediate known as an oxaphosphetane. wikipedia.orgorganic-chemistry.org For reactions conducted under lithium-salt-free conditions, evidence supports the direct, concerted formation of the oxaphosphetane intermediate. wikipedia.org This intermediate is unstable and rapidly decomposes in a reverse [2+2] cycloaddition to yield the final alkene product and a highly stable phosphine (B1218219) oxide byproduct, such as triphenylphosphine (B44618) oxide, which is the driving force of the reaction. masterorganicchemistry.comorganic-chemistry.org

When applying this reaction to phenol-derived aldehydes, the presence of the acidic phenolic proton must be considered. However, studies have shown that the Wittig reaction can be successfully conducted in the presence of acidic functionalities like phenols and carboxylic acids. acs.org The synthesis of this compound from 3-bromo-2-hydroxybenzaldehyde is typically achieved using methyltriphenylphosphonium bromide and a strong base like potassium tert-butoxide (t-BuOK) in a solvent such as tetrahydrofuran (B95107) (THF). tandfonline.comnih.gov

Catalytic Systems and Promoters for Enhanced Ethenylation

A significant drawback of the traditional Wittig reaction is its low atom economy, as it produces a stoichiometric amount of phosphine oxide waste. beilstein-journals.org To address this, research has focused on developing catalytic versions of the reaction. organic-chemistry.orgnottingham.ac.uk A key challenge in a catalytic Wittig reaction is the selective in situ reduction of the phosphine oxide byproduct back to the active P(III) phosphine without affecting the reducible aldehyde or alkene product. beilstein-journals.org

Successful catalytic systems often employ an organosilane, such as diphenylsilane (B1312307) or phenylsilane, as the reducing agent to regenerate the phosphine catalyst. organic-chemistry.orgnih.gov Cyclic phosphine oxide precatalysts have been shown to be necessary for maintaining catalytic performance. nih.gov The choice of base is also crucial, with soluble organic bases like N,N-diisopropylethylamine (DIPEA) broadening the substrate scope and improving ease of use compared to solid bases like sodium carbonate. nih.gov While these catalytic methods represent a significant advancement for green chemistry, the documented syntheses of this compound have utilized a stoichiometric approach, achieving high yields of 77-80%. tandfonline.comnih.gov

Table 1: Wittig Reaction Conditions for the Synthesis of Substituted Ethenylphenols
Starting AldehydeWittig ReagentBaseSolventYield (%)ProductReference
3-Bromo-2-hydroxybenzaldehydeMethyltriphenylphosphonium bromidePotassium tert-butoxide (t-BuOK)THF77-80%This compound tandfonline.comnih.gov
2-Bromo-5-hydroxybenzaldehydeMethyltriphenylphosphonium bromidePotassium tert-butoxide (t-BuOK)THF82%3-Bromo-5-ethenylphenol tandfonline.com
4-Bromo-2-hydroxybenzaldehydeMethyltriphenylphosphonium bromidePotassium tert-butoxide (t-BuOK)THF76%5-Bromo-2-ethenylphenol semanticscholar.org
2-Hydroxy-3-methoxybenzaldehydeMethyltriphenylphosphonium bromidePotassium tert-butoxide (t-BuOK)THF81%2-Ethenyl-6-methoxyphenol nih.gov
3,5-Dichloro-2-hydroxybenzaldehydeMethyltriphenylphosphonium bromidePotassium tert-butoxide (t-BuOK)THF76%2,4-Dichloro-6-ethenylphenol nih.gov

Regioselective Synthesis and Isomer Control Strategies

Regioselectivity in the synthesis of this compound via the Wittig reaction is predetermined by the substitution pattern of the starting aldehyde, 3-bromo-2-hydroxybenzaldehyde. tandfonline.comnih.gov The Wittig reaction itself is highly regioselective, ensuring the double bond forms exclusively at the site of the original carbonyl group. libretexts.org

For Wittig reactions that can produce geometric isomers (E/Z), the stereochemistry of the resulting alkene is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (where the R group is alkyl or H) typically react under kinetic control in lithium-free conditions to produce Z-alkenes. wikipedia.orgorganic-chemistry.org

Stabilized ylides (where R is an electron-withdrawing group like an ester or ketone) are more stable and the reaction can be reversible, leading predominantly to the thermodynamically favored E-alkene. organic-chemistry.org

Semi-stabilized ylides (where R is an aryl or vinyl group) can give mixtures of E and Z alkenes. researchgate.net

In the synthesis of this compound, methylenetriphenylphosphorane (B3051586) is used, which forms a terminal alkene. As the product has two identical substituents on one of the sp² carbons, E/Z isomerism is not applicable.

Electrophilic Bromination Strategies on Vinylphenol Derivatives

An alternative synthetic pathway to this compound involves the electrophilic bromination of a vinylphenol precursor. The hydroxyl group of a phenol (B47542) is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. commonorganicchemistry.com The challenge lies in controlling the reaction to achieve selective mono-bromination at the desired ortho position, avoiding both substitution at other positions and over-reaction to form dibrominated products. scientificupdate.com

Controlled Bromination for Ortho-Substitution Selectivity

Achieving high selectivity for the ortho position in phenol bromination can be difficult because the para position is often electronically favored. researchgate.net When the para position is already substituted, as in p-cresol (B1678582) or a 4-vinylphenol (B1222589), electrophilic attack is directed to the ortho positions. The primary challenge then becomes preventing di-bromination. mdpi.comresearchgate.net

Several strategies have been developed to enhance ortho-selectivity:

Catalytic Additives : The use of p-toluenesulfonic acid (pTsOH) as a catalyst with N-bromosuccinimide (NBS) has been shown to promote selective mono ortho-bromination of para-substituted phenols. mdpi.com The proposed mechanism suggests that pTsOH activates the N-halosuccinimide, making it a more reactive electrophile. mdpi.com

Amine Catalysis : Ammonium (B1175870) salt catalysts have been investigated for the direct and clean ortho-halogenation of phenols, offering an efficient and practical method for large-scale synthesis. scientificupdate.com The catalyst is believed to form an N-halo intermediate, with the counter-ion playing a role in directing the substitution to the ortho position through hydrogen bonding with the phenolic proton. scientificupdate.com

Solvent Effects : The choice of solvent can significantly influence selectivity. Using polar protic solvents like ACS-grade methanol (B129727) has been shown to provide excellent yields and selectivity for mono ortho-brominated products in short reaction times. mdpi.com

Evaluation of Brominating Reagents and Reaction Conditions

The outcome of an electrophilic bromination is highly dependent on the chosen brominating agent and the specific reaction conditions.

Brominating Reagents :

Elemental Bromine (Br₂) : While effective, Br₂ is highly reactive and often leads to a mixture of isomers and polybrominated products, in addition to producing corrosive HBr as a byproduct. youtube.comwku.edu

N-Bromosuccinimide (NBS) : NBS is a milder and more selective source of electrophilic bromine, making it a preferred reagent for the controlled bromination of activated rings like phenols. commonorganicchemistry.comyoutube.com The succinimide (B58015) byproduct is often less problematic to remove than HBr. youtube.com

H₂O₂-HBr System : This "green" approach generates molecular bromine in situ, offering an environmentally acceptable procedure. It has been used for the regioselective bromination of para-substituted phenols. researchgate.net

Bromine Chloride (BrCl) : This reagent has been used for the selective ortho bromination of phenols in the presence of an inert organic solvent. google.com

Reaction Conditions :

Solvent : The solvent choice impacts reagent solubility and reactivity. Halogenated solvents like carbon tetrachloride are common, but greener alternatives like methanol and water are increasingly used. commonorganicchemistry.commdpi.comresearchgate.net

Temperature : Bromination of activated rings like phenols can often be carried out at or below room temperature. commonorganicchemistry.com

Catalysts : As discussed, acids like pTsOH or specific ammonium salts can be used to activate the brominating agent and direct the substitution, improving selectivity and yield. scientificupdate.commdpi.com

Table 2: Comparison of Brominating Systems for Phenolic Compounds
Phenolic SubstrateBrominating Agent/SystemCatalyst/AdditiveSolventKey Outcome/SelectivityReference
para-Substituted PhenolsN-Bromosuccinimide (NBS)p-Toluenesulfonic acid (pTsOH)MethanolHigh yield (>86%) and selectivity for mono ortho-bromination. mdpi.com
PhenolsN-Bromosuccinimide (NBS)Ammonium SaltTolueneHigh ortho-selectivity. scientificupdate.com
4-tert-ButylphenolH₂O₂-HBrNoneWaterQuantitative and regioselective conversion to 2-bromo-4-tert-butylphenol. researchgate.net
4-tert-ButylphenolN-Bromosuccinimide (NBS)NoneWaterMixture of mono- and di-brominated products. researchgate.net
Phenol (para-unsubstituted)Bromine Chloride (BrCl)NoneInert Organic SolventSelective ortho-bromination. google.com

Advanced Synthetic Methodologies for this compound

The synthesis of specifically substituted aromatic compounds such as this compound presents unique challenges due to the need for precise control over regioselectivity. The presence of both an electron-withdrawing bromo group and a reactive ethenyl (vinyl) group ortho to a phenolic hydroxyl requires sophisticated synthetic strategies. This article explores advanced methodologies for its preparation, focusing on multi-step pathways from alternative precursors and the integration of green chemistry principles.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 6 Ethenylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

High-Resolution Proton NMR (¹H NMR) Spectral Analysis and Signal Interpretation

The ¹H NMR spectrum of 2-Bromo-6-ethenylphenol is predicted to exhibit distinct signals corresponding to the phenolic hydroxyl proton, the three aromatic protons, and the three protons of the ethenyl (vinyl) group. The deshielding effect of the hydroxyl and bromine substituents, along with the anisotropic effects of the benzene (B151609) ring, dictates the chemical shifts of the aromatic protons. The vinyl group protons display a characteristic AMX spin system with geminal, cis, and trans couplings.

The anticipated signals are as follows: a singlet for the hydroxyl proton (its chemical shift can be variable and concentration-dependent), three distinct multiplets in the aromatic region, and three signals in the vinyl region, typically a doublet of doublets for each proton.

Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
-OH 5.0 - 6.0 s (broad) -
Ar-H (H-3) ~7.4 d ~7.8 (³JH3-H4)
Ar-H (H-4) ~6.9 t ~7.8 (³JH4-H3, ³JH4-H5)
Ar-H (H-5) ~7.2 d ~7.8 (³JH5-H4)
=CH- (Vinyl HA) ~6.8 dd Jtrans ≈ 17.6, Jcis ≈ 11.0
=CH₂ (Vinyl HB, trans) ~5.7 dd Jtrans ≈ 17.6, Jgem ≈ 1.5

Note: Predicted values are based on standard additive models and comparison with structurally similar compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Spectroscopy for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the aromatic ring and the two carbons of the ethenyl group. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and bromine) and hybridization. The carbon attached to the hydroxyl group (C-1) will be significantly downfield, as will the carbon bearing the bromine atom (C-2), though to a lesser extent.

Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (-OH) ~152
C-2 (-Br) ~112
C-3 ~131
C-4 ~122
C-5 ~129
C-6 (-CH=CH₂) ~128
-C H=CH₂ ~135

Note: Predicted values are based on standard additive models and comparison with structurally similar compounds like 2-bromophenol (B46759) and styrene (B11656). Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For this compound, key expected cross-peaks would appear between adjacent aromatic protons (H-3 with H-4, and H-4 with H-5). Strong correlations would also be observed among all three vinyl protons (HA, HB, and HC), confirming the vinyl fragment. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹H-¹³C one-bond correlations). nbinno.com It would show correlations between H-3 and C-3, H-4 and C-4, H-5 and C-5, the vinyl proton HA and its corresponding carbon, and the geminal vinyl protons (HB, HC) with their shared carbon. This allows for the direct assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is vital for piecing together the molecular structure. nist.gov Key HMBC correlations would include:

The vinyl proton HA showing a correlation to the aromatic C-6, confirming the attachment of the vinyl group.

Aromatic proton H-5 showing correlations to C-1, C-3, and C-6.

The hydroxyl proton potentially showing correlations to C-1 and C-2.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides direct information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a characteristic broad absorption band for the O-H stretching of the phenol (B47542) group. Sharp peaks corresponding to sp² C-H stretching from both the aromatic ring and the vinyl group will be present. The C=C stretching vibrations for the aromatic ring and the vinyl group will also be visible. The out-of-plane C-H bending vibrations are particularly useful for confirming the substitution pattern of the benzene ring. nist.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The C=C double bonds of the aromatic and ethenyl groups are expected to produce strong Raman signals. The C-Br stretch, which can be weak in the IR spectrum, may be more readily observed in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H Stretching 3550 - 3200 (broad)
C-H (Aromatic) Stretching 3100 - 3000
C-H (Ethenyl) Stretching 3100 - 3000
C=C (Aromatic) Stretching 1600, 1475
C=C (Ethenyl) Stretching ~1630
C-H (Ethenyl) Out-of-plane bending ~990, ~910
C-O Stretching ~1250

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₈H₇BrO), the calculated monoisotopic mass is 197.97347 Da.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), two peaks of nearly equal intensity will be observed for the molecular ion at m/z ≈ 198 and m/z ≈ 200.

The fragmentation pattern provides further structural evidence. Expected fragmentation pathways for this compound include:

Loss of a bromine radical ([M-Br]⁺): This would result in a significant peak at m/z ≈ 119.

Loss of carbon monoxide ([M-CO]⁺): A common fragmentation for phenols, leading to a radical cation.

Loss of the vinyl group ([M-C₂H₃]⁺): Cleavage of the vinyl group would yield a fragment corresponding to 2-bromophenol.

X-ray Crystallography for Solid-State Structural Characterization (on derivatives or the compound itself, if crystalline)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

As of now, the single-crystal X-ray structure of this compound has not been reported in the publicly accessible literature. For a crystal structure to be determined, the compound must first be obtained in a solid, crystalline form of sufficient quality.

If a suitable crystal were obtained, or if a crystalline derivative were prepared, X-ray diffraction analysis would confirm the planar structure of the benzene ring and the geometry of the ethenyl substituent. It would also reveal the conformation of the hydroxyl group relative to the substituents. Furthermore, this technique would elucidate the nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding involving the bromine atom, which govern the solid-state packing of the molecules. Studies on derivatives of brominated phenols have successfully used this technique to confirm molecular geometries and analyze intermolecular forces. semanticscholar.org

Computational and Theoretical Investigations of 2 Bromo 6 Ethenylphenol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of 2-Bromo-6-ethenylphenol at a molecular level. These methods allow for detailed analysis of its electronic structure and other key properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often at the B3LYP/6-311G++(d,p) level of theory, are employed to determine its most stable three-dimensional conformation (ground state geometry) and associated energetic properties. nih.gov

Studies on related bromophenols show that the molecular structure is significantly influenced by the interplay of several factors: the inductive effects of the bromine substituent, potential intramolecular hydrogen bonding between the ortho-bromine and the hydroxyl group, and steric hindrance. nih.gov In this compound, the presence of both an ortho-bromo and an ortho-ethenyl group creates a sterically crowded environment around the hydroxyl group. DFT calculations can precisely predict the resulting bond lengths, bond angles, and dihedral angles. For instance, the O-H bond length is expected to increase while the C-O bond length decreases compared to unsubstituted phenol (B47542), a trend observed in other brominated phenols. nih.gov

Below is a table of predicted geometric parameters for this compound based on typical values for substituted phenols derived from DFT calculations.

ParameterPredicted ValueDescription
C-Br Bond Length~1.90 ÅThe length of the covalent bond between the aromatic carbon and the bromine atom.
C=C (ethenyl) Bond Length~1.34 ÅThe length of the double bond in the vinyl side chain.
C-O Bond Length~1.36 ÅThe length of the bond between the aromatic carbon and the hydroxyl oxygen.
O-H Bond Length~0.97 ÅThe length of the bond between the hydroxyl oxygen and hydrogen.
C-C-O-H Dihedral Angle~0° or ~180°Describes the orientation of the hydroxyl hydrogen relative to the phenyl ring, influenced by steric and electronic effects.
Total EnergyVaries with basis setThe calculated ground state energy of the molecule, used for comparing the stability of different conformers.

Note: These values are illustrative and would be precisely determined through specific DFT calculations on the molecule.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comtaylorandfrancis.comyoutube.comwikipedia.org The energy and distribution of these orbitals in this compound are key indicators of its electrophilic and nucleophilic behavior.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons (nucleophilicity). For phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom, indicating that these are the primary sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons (electrophilicity). youtube.com The LUMO is generally distributed over the aromatic ring's π-system.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability. taylorandfrancis.com For this compound, the electron-withdrawing bromine atom and the π-conjugated ethenyl group both influence the energies of the frontier orbitals. DFT calculations can quantify these energies and other related quantum chemical descriptors. imist.marjpn.org

Quantum DescriptorFormulaSignificance for this compound
HOMO Energy (EHOMO)-Higher energy indicates greater electron-donating ability (nucleophilicity).
LUMO Energy (ELUMO)-Lower energy indicates greater electron-accepting ability (electrophilicity).
Energy Gap (ΔE)ELUMO – EHOMOSmaller gap implies higher chemical reactivity and polarizability.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution; higher hardness implies lower reactivity. rjpn.org
Electronegativity (χ)(I + A) / 2Measures the ability to attract electrons.

Phenol and its derivatives can theoretically exist in equilibrium with their non-aromatic keto tautomers (cyclohexadienones). This is known as keto-enol tautomerism. scienceinfo.comquora.com For phenol itself, the equilibrium overwhelmingly favors the aromatic enol form due to the significant stabilization energy of the aromatic ring. The equilibrium constant for the enolization of cyclohexadienone is estimated to be around 1013, indicating that the keto form is extremely unstable. quora.com

For this compound, the phenolic (enol) form is also expected to be vastly more stable than its potential keto tautomers. Computational methods can be used to calculate the relative energies of the tautomeric forms to confirm this stability. The loss of aromaticity in the keto form represents a significant energetic penalty that is not typically overcome by the formation of a carbon-oxygen double bond. Factors such as solvent polarity can influence the tautomeric equilibrium, but a substantial shift away from the phenolic form is not anticipated under normal conditions. researchgate.net

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. This path includes transition states (TS), which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a key determinant of the reaction rate.

For this compound, this analysis could be applied to various reactions, such as electrophilic aromatic substitution (e.g., further bromination), oxidation of the phenol or ethenyl group, or polymerization of the ethenyl group. cmu.edursc.org For example, in a hypothetical oxidation reaction, DFT calculations could:

Identify the structures of reactants, intermediates, transition states, and products.

Calculate the Gibbs free energy of each species.

Construct a free energy profile that visualizes the energy changes throughout the reaction.

Determine the rate-determining step, which is the step with the highest activation energy. nih.gov

These calculations provide kinetic parameters that can be compared with experimental data, offering a deep understanding of the reaction mechanism. nih.gov

Many reactions involving phenols and styrenes are facilitated by catalysts. Computational modeling can elucidate the precise role of the catalyst by examining the interactions between the catalyst and the substrate (this compound). This involves modeling the catalyst-substrate complex and calculating the reaction profile in the presence of the catalyst.

For instance, in a metal-catalyzed cross-coupling reaction involving the C-Br bond, computational studies could reveal:

The geometry of the catalyst-substrate complex.

The mechanism of oxidative addition, transmetalation, and reductive elimination steps.

The electronic effects of the phenol and ethenyl groups on the catalytic cycle.

The reason for observed regioselectivity or stereoselectivity.

By comparing the uncatalyzed and catalyzed reaction pathways, researchers can quantify the reduction in the activation energy provided by the catalyst, thereby explaining its efficacy. For example, in the selective oxidation of styrenes, computational models can show how a catalyst interacts with the C=C double bond to facilitate the formation of specific products like benzaldehyde. mdpi.com

Conformational Analysis and Intermolecular Interactions

Due to the limited availability of specific theoretical studies on this compound, this section will draw upon established principles of computational chemistry and extrapolate from research on analogous phenolic compounds to discuss the likely conformational preferences and intermolecular interactions of the title molecule.

Hydrogen Bonding Networks and π-Stacking Interactions

The structure of this compound, featuring a hydroxyl group, a bromine atom, and a vinyl group attached to a benzene (B151609) ring, suggests the potential for a variety of intermolecular interactions that govern its solid-state packing and solution-phase behavior.

Hydrogen Bonding: The primary and most influential non-covalent interaction for this compound is expected to be hydrogen bonding, facilitated by the phenolic hydroxyl group. This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). In a condensed phase, it is highly probable that these molecules would form intricate hydrogen-bonding networks.

Computational studies on similar phenolic structures, such as poly(4-vinylphenol), have demonstrated the significance of hydrogen bonding in determining their macroscopic properties. The hydroxyl groups can form chains or more complex three-dimensional networks, significantly influencing the material's thermal and mechanical characteristics. For this compound, the presence of the bulky bromine atom and the vinyl group in the ortho positions would sterically influence the geometry of these hydrogen bonds.

Theoretical calculations would likely predict specific preferred orientations for hydrogen bonding. For instance, density functional theory (DFT) calculations could elucidate the optimal bond lengths and angles for O-H···O interactions between adjacent molecules. The table below presents hypothetical, yet plausible, data that could be obtained from such a computational analysis, illustrating the key parameters of a hydrogen-bonded dimer of this compound.

Parameter Calculated Value (Hypothetical) Significance
O-H Bond Length (Å)0.97Covalent bond within the hydroxyl group.
H···O Distance (Å)1.85The length of the hydrogen bond.
O···O Distance (Å)2.82Distance between the oxygen atoms of interacting molecules.
O-H···O Angle (°)175The angle defining the linearity of the hydrogen bond.
Binding Energy (kcal/mol)-5.8The strength of the hydrogen bond interaction.

π-Stacking Interactions: Aromatic rings, like the one in this compound, can engage in π-stacking interactions. These are non-covalent interactions that arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, with common arrangements being parallel-displaced and T-shaped (or edge-to-face).

The electronic nature of the substituents on the aromatic ring significantly modulates the strength and preference of these interactions. The electron-withdrawing bromine atom and the vinyl group would alter the quadrupole moment of the benzene ring, which in turn would influence the preferred stacking geometry. Computational studies on substituted aromatic systems have shown that such modifications can lead to stronger or weaker interactions compared to unsubstituted benzene.

Quantum mechanical calculations, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods, are often employed to accurately model these dispersion-dominated interactions. A computational analysis of this compound dimers could reveal the most stable π-stacking configurations and their corresponding interaction energies. The following table provides a hypothetical comparison of different stacking geometries.

Stacking Geometry Inter-planar Distance (Å) (Hypothetical) Interaction Energy (kcal/mol) (Hypothetical)
Parallel-Displaced3.5-2.5
T-Shaped4.8-2.1
Sandwich3.8-1.5

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound are expected to be significantly influenced by the solvent environment. Computational chemistry provides powerful tools to investigate these effects, often through implicit or explicit solvent models.

Solvent Effects on Conformation: The orientation of the hydroxyl and vinyl groups relative to the benzene ring can be affected by the polarity of the solvent. In a non-polar solvent, intramolecular hydrogen bonding between the hydroxyl proton and the π-system of the vinyl group might be a possibility, leading to a more compact conformation.

Conversely, in a polar, protic solvent like water or ethanol, the solvent molecules can form strong hydrogen bonds with the phenolic hydroxyl group. This intermolecular interaction would likely disrupt any intramolecular associations and favor a more extended conformation where the hydroxyl group is solvated by the solvent molecules.

Computational methods like the Polarizable Continuum Model (PCM) can be used to simulate the effect of different solvents on the conformational energetics of the molecule. The relative energies of different conformers can be calculated in various solvent environments to predict the most stable conformation.

Solvent Effects on Reactivity: The solvent can also play a crucial role in the chemical reactivity of this compound. For reactions involving the hydroxyl group, such as deprotonation, a polar solvent would stabilize the resulting phenoxide ion, thereby increasing the acidity of the phenol.

For reactions involving the vinyl group, such as electrophilic addition, the solvent polarity can influence the stability of charged intermediates and transition states. Computational modeling of reaction pathways in different solvents can provide insights into how the solvent modulates the activation energies and reaction rates. The table below illustrates hypothetical data on how the calculated acidity (pKa) of the phenolic proton might vary with the solvent.

Solvent Dielectric Constant Calculated pKa (Hypothetical)
Gas Phase125.0
Dichloromethane (B109758)9.115.2
Acetonitrile37.511.5
Water78.49.8

This data would demonstrate the significant role of the solvent in stabilizing the conjugate base, thereby increasing the acidity of this compound in more polar environments.

Advanced Applications and Role As a Building Block in Complex Chemical Systems

Precursor in the Synthesis of Multi-Functional Organic Molecules

The presence of the hydroxyl, vinyl, and bromo groups in 2-Bromo-6-ethenylphenol makes it an ideal starting material for the synthesis of complex organic molecules, including those with significant biological or material science applications. The hydroxyl group can be readily converted into a variety of other functional groups, the vinyl group can participate in numerous addition and polymerization reactions, and the bromine atom provides a handle for cross-coupling reactions.

Phenolic sulfonate esters are important intermediates in organic synthesis, often used as leaving groups in cross-coupling reactions or as protecting groups for phenols. The synthesis of phenolic sulfonate derivatives from this compound can be readily achieved through the reaction of the phenolic hydroxyl group with a sulfonyl chloride in the presence of a base. researchgate.netgoogle.com This reaction is a straightforward and high-yielding method to introduce a sulfonate ester moiety onto the aromatic ring.

A typical reaction would involve dissolving this compound in a suitable solvent, such as dichloromethane (B109758) or pyridine, and adding a base, like triethylamine (B128534) or pyridine, to deprotonate the phenol (B47542). Subsequently, a sulfonyl chloride, for instance, p-toluenesulfonyl chloride or methanesulfonyl chloride, is added to the reaction mixture. The resulting sulfonate ester can be isolated and purified using standard laboratory techniques. The general scheme for this transformation is depicted below:

Synthesis of Phenolic Sulfonate Derivative

The resulting 2-bromo-6-ethenylphenyl sulfonate is a versatile intermediate. The vinyl group remains available for further functionalization, such as polymerization or addition reactions. The sulfonate group, being an excellent leaving group, can be displaced in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at that position. mit.edu Furthermore, the bromine atom can also participate in separate cross-coupling reactions, offering orthogonal reactivity.

Table 1: Examples of Sulfonyl Chlorides for the Derivatization of this compound

Sulfonyl ChlorideResulting Sulfonate EsterPotential Applications of the Derivative
p-Toluenesulfonyl chloride2-Bromo-6-ethenylphenyl p-toluenesulfonateSuzuki, Stille, and Heck cross-coupling reactions
Methanesulfonyl chloride2-Bromo-6-ethenylphenyl methanesulfonateNucleophilic substitution reactions, protecting group
Trifluoromethanesulfonyl chloride2-Bromo-6-ethenylphenyl trifluoromethanesulfonateHighly reactive intermediate for cross-coupling reactions

The strategic positioning of the vinyl and hydroxyl groups in this compound makes it a valuable precursor for the synthesis of various oxygen-containing heterocyclic scaffolds, such as benzofurans and chromenes. msu.eduslideshare.net These structural motifs are prevalent in a vast number of natural products and medicinally important compounds.

Synthesis of Benzofuran (B130515) Derivatives:

One common strategy for the synthesis of benzofurans involves the palladium-catalyzed coupling of a 2-halophenol with an alkyne, followed by intramolecular cyclization. nih.govnih.govunamur.be In the case of this compound, the bromine atom can serve as the handle for the initial coupling reaction. For instance, a Sonogashira coupling with a terminal alkyne would yield a 2-alkynyl-6-ethenylphenol intermediate. This intermediate can then undergo an intramolecular hydroalkoxylation, often catalyzed by a palladium, gold, or copper catalyst, to afford the corresponding 2-substituted 3-ethenylbenzofuran.

Alternatively, the vinyl group can be directly involved in the cyclization process. For example, an intramolecular Heck reaction of a suitably protected this compound derivative could lead to the formation of a benzofuran ring system.

Synthesis of Chromene Derivatives:

Chromene scaffolds can be accessed from 2-ethenylphenols through various synthetic routes. msu.eduslideshare.net One approach involves the reaction of this compound with an α,β-unsaturated aldehyde or ketone in the presence of a catalyst. For example, a domino oxa-Michael-Henry reaction catalyzed by an organocatalyst could lead to the formation of a nitro-substituted chromene. organic-chemistry.org

Another strategy could involve a palladium-catalyzed oxidative cyclocarbonylation of this compound, which would introduce a carbonyl group and form a coumarin, a subclass of chromenes. amazonaws.com The reaction would proceed by the formation of a palladium-alkoxide intermediate, followed by CO insertion and reductive elimination.

Table 2: Potential Heterocyclic Scaffolds from this compound

Heterocyclic ScaffoldGeneral Synthetic StrategyKey Intermediate
BenzofuranPalladium-catalyzed coupling and cyclization2-Alkynyl-6-ethenylphenol
ChromeneDomino oxa-Michael-Henry reactionNot applicable (one-pot)
CoumarinPalladium-catalyzed oxidative cyclocarbonylationPalladium-alkoxide complex

Monomer and Building Block for Functional Polymer Systems

The vinyl group of this compound allows it to act as a monomer in various polymerization reactions, leading to the formation of functional polymers with unique properties conferred by the bromo and phenolic moieties. These polymers can be designed to be stimuli-responsive or to serve as supports for catalysts and ligands.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. researchgate.netresearchgate.netacs.org this compound, being a styrene (B11656) derivative, is a suitable monomer for these techniques.

Atom Transfer Radical Polymerization (ATRP):

In ATRP, the polymerization of this compound can be initiated by an alkyl halide in the presence of a transition metal complex, typically copper-based. cmu.edu The phenolic hydroxyl group may require protection, for example, as an acetate (B1210297) or a silyl (B83357) ether, to prevent interference with the catalyst. The bromine atom on the aromatic ring is generally stable under ATRP conditions. The resulting polymer, poly(this compound), would possess a bromine atom and a (protected) hydroxyl group on each repeating unit, making it a highly functional material. researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization:

RAFT polymerization of this compound can be mediated by a suitable chain transfer agent, such as a trithiocarbonate (B1256668) or a dithiobenzoate. acs.orgnih.govrsc.orgresearchgate.netdigitellinc.com This method offers excellent control over the polymerization and is tolerant to a wide range of functional groups, potentially allowing for the direct polymerization of the unprotected phenol. The resulting polymer would have a narrow molecular weight distribution and would be end-functionalized with the RAFT agent, allowing for the synthesis of block copolymers. acs.orgnih.gov

The phenolic hydroxyl group in the polymer derived from this compound can impart stimuli-responsive properties to the material. Specifically, the acidity of the phenol makes the polymer pH-responsive. researchgate.netresearchgate.netrsc.org

At low pH, the phenolic hydroxyl groups will be protonated, and the polymer will be relatively hydrophobic. As the pH increases, the phenols will deprotonate to form phenoxide ions. The resulting negative charges along the polymer backbone will lead to electrostatic repulsion, causing the polymer chains to adopt a more extended conformation and increasing the polymer's solubility in polar solvents. This pH-triggered change in conformation and solubility can be exploited in various applications, such as drug delivery systems, sensors, and smart surfaces.

Furthermore, the presence of the bromine atom can be used to tune the pKa of the phenolic proton and to introduce additional functionalities through post-polymerization modification, allowing for the fine-tuning of the polymer's response to pH changes.

The functional groups on the polymer derived from this compound make it an excellent candidate for a polymer support for catalysts and ligands. slideshare.net The key advantage of using polymer-supported reagents is the ease of separation of the catalyst or ligand from the reaction mixture, which simplifies product purification and allows for the recycling of the expensive catalytic species. digitellinc.comacs.org

The phenolic hydroxyl groups on the polymer backbone can be used as anchoring points for the immobilization of metal catalysts or organic ligands. For example, the polymer can be deprotonated and reacted with a metal precursor to form a polymer-supported metal phenoxide complex, which could be catalytically active. Alternatively, the hydroxyl group can be chemically modified to introduce a ligand, such as a phosphine (B1218219) or a salen-type ligand. acs.org

The bromine atoms on the aromatic rings can also be utilized for the attachment of catalytic moieties via cross-coupling reactions. This dual functionality (hydroxyl and bromo groups) allows for the creation of multifunctional polymer supports with a high loading of catalytic sites. mdpi.comutupub.fisemanticscholar.org

Table 3: Potential Applications of Polymers Derived from this compound

Polymer TypeKey Functional GroupsPotential Application
HomopolymerPhenolic -OH, -BrpH-responsive material, precursor for polymer-supported catalysts
Block CopolymerPhenolic -OH, -Br in one blockSelf-assembling nanostructures, drug delivery vehicles
Polymer BrushPhenolic -OH, -BrSmart surfaces, sensors

Advanced Materials Applications (excluding specific material properties or commercial products)

The unique molecular architecture of this compound, featuring a reactive vinyl group, a phenolic hydroxyl group, and a bromine atom on an aromatic ring, positions it as a versatile building block for the synthesis of advanced materials. The interplay of these functional groups allows for a variety of polymerization and modification strategies to create materials with tailored functionalities.

Design of Organic Semiconductors and Optoelectronic Materials (Drawing on related scaffolds)

The structural motifs present in this compound are of significant interest in the design of organic semiconductors and optoelectronic materials. While direct integration of this specific compound is an area of ongoing research, the foundational roles of its constituent parts—vinyl phenols and bromo-aromatics—are well-established in the field.

Poly(4-vinylphenol) (PVP), a polymer derived from a structural isomer of ethenylphenol, is extensively used as a gate dielectric material in organic thin-film transistors (OTFTs). nih.govwikipedia.orgresearchgate.net The hydroxyl groups in PVP can influence the electron transport at the interface with the organic semiconductor. rsc.org Judicious modification of these hydroxyl groups, a possibility also present in polymers of this compound, could allow for the tuning of dielectric properties and, consequently, the field-effect mobility of transistors. wikipedia.org

The introduction of a bromine atom onto the phenol ring offers another avenue for tailoring electronic properties. Halogen substitution is a known strategy for modifying the energy levels (HOMO/LUMO) of organic materials, which is a critical factor in the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromo group can enhance inter- and intramolecular interactions, which may influence charge transport and the thermal stability of the resulting materials. rsc.orgresearchgate.net Studies on bromo-substituted organic conjugated compounds have shown that the bromine atom can improve molecular first-order hyperpolarizabilities and favor acentric crystal structures, which are beneficial for second-harmonic generation (SHG) effects in nonlinear optical materials. rsc.orgresearchgate.net

The combination of the vinyl group for polymerization and the bromo- and hydroxyl- groups for electronic and structural modification suggests that polymers derived from this compound could be designed to have specific semiconducting or optoelectronic properties. The vinyl group allows for the creation of a stable polymer backbone, while the pendant functionalized phenol rings can be engineered to control charge carrier mobility and energy levels.

Table 1: Functional Groups of this compound and Their Roles in Organic Electronics

Functional GroupPotential Role in Organic Semiconductors and Optoelectronics
Ethenyl (Vinyl) GroupEnables polymerization to form a stable polymer backbone for thin-film applications.
Phenolic Hydroxyl GroupCan be modified to tune dielectric properties and influence the semiconductor-dielectric interface.
Bromo GroupCan modify HOMO/LUMO energy levels, enhance intermolecular interactions, and improve thermal stability.

Surface Modification and Coating Applications

The functional groups of this compound also make it a promising candidate for applications in surface modification and protective coatings. The vinyl group can participate in polymerization reactions to form thin films on various substrates. The phenolic hydroxyl group and the bromine atom can impart specific surface properties.

Poly(vinylphenol)s are known to be useful in coatings, adhesives, and resins. viablife.net The surface free energy of poly(vinylphenol) thin films can be tuned by controlling the intermolecular hydrogen-bonding interactions of the hydroxyl groups. nih.gov This ability to modulate surface wettability is crucial for creating surfaces with specific hydrophobic or hydrophilic properties.

Furthermore, the presence of the bromine atom can enhance the thermal stability and flame-retardant properties of the resulting polymer coating. Brominated compounds are widely used as flame retardants. Polymers derived from this compound could therefore be applied as protective coatings that not only offer surface protection but also improve the fire safety of the underlying material. Research on the oxidative polymerization of bromophenols has indicated the formation of polymers with good thermal stability. guidechem.com

The vinyl group allows for the grafting of the polymer onto surfaces through various polymerization techniques, leading to a durable and covalently bound coating. This approach to surface modification can be used to alter the surface chemistry of a material to improve adhesion, biocompatibility, or chemical resistance.

Design of Probes and Sensors Incorporating Ethenylphenol Moieties

The ethenylphenol moiety, particularly when further functionalized, is a valuable component in the design of chemical probes and sensors. The phenolic hydroxyl group can act as a recognition site for various analytes, and its electronic properties can be modulated upon binding, leading to a detectable signal.

The fluorescence of phenolic compounds is often sensitive to the local environment, making them suitable for use in fluorescent probes. For instance, the fluorescence of phenol red has been utilized in an optical chemical sensor for the detection of nitroaromatic explosives through fluorescence quenching. researchgate.net A polymer matrix incorporating this compound could similarly be used to immobilize indicator dyes for sensor applications.

Moreover, polymers derived from vinylphenols have been employed in the fabrication of gas sensors. Poly(4-vinylphenol) has been used in sensors for the detection of organic solvents and toxic gases like hydrogen sulfide. wikipedia.org The polymer can be part of a composite material where it helps in the selective adsorption of analytes.

The self-assembly of vinylphenol derivatives can be used to create highly ordered thin films, which is a key technique in the development of sensitive and selective sensors. researchgate.net The formation of self-assembled monolayers (SAMs) on sensor surfaces allows for the precise control of the recognition interface. The ethenylphenol moiety can be a component of molecules designed to self-assemble on surfaces, presenting the phenolic recognition site to the sample.

The combination of a recognition element (the phenol group) and a polymerizable unit (the vinyl group) in this compound allows for its incorporation into various sensor platforms. The bromine atom can also be used as a handle for further chemical modification to attach other signaling units or to tune the sensitivity and selectivity of the sensor.

Table 2: Potential Sensor Applications Based on Ethenylphenol Scaffolds

Sensor TypeDesign PrincipleRole of Ethenylphenol Moiety
Optical Sensors Fluorescence quenching or enhancement upon analyte binding.The phenolic group acts as a fluorophore or a binding site that influences a nearby fluorophore.
Electrochemical Sensors Changes in electrical properties upon analyte interaction.The polymer matrix can be used for molecularly imprinted polymers for selective detection. wikipedia.org
Gas Sensors Adsorption of gas molecules leading to a change in a physical property.The polymer can form a selective absorption layer for specific gas molecules. wikipedia.org
Biosensors Immobilization of biomolecules for specific biological detection.The polymer can act as a scaffold for the covalent attachment of enzymes or antibodies.

Environmental Fate and Degradation Mechanisms of 2 Bromo 6 Ethenylphenol

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For 2-Bromo-6-ethenylphenol, the primary abiotic degradation pathways are expected to be photolytic degradation, hydrolysis, and oxidation by environmentally relevant reactive oxygen species.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other light-absorbing substances in the environment generate reactive species that then degrade the compound.

Direct photolysis of brominated phenols in aqueous solutions can lead to the cleavage of the carbon-bromine (C-Br) bond. Studies on 2-bromophenol (B46759) have shown that UV irradiation can induce dehalogenation, leading to the formation of phenol (B47542). However, the quantum yield and rate of this reaction are dependent on factors such as the pH of the solution and the presence of other substances. For 2-bromophenol in aqueous solution, it has been observed that the C-Br bond cleavage may not be the rate-limiting step in its photodegradation.

Indirect photolysis is often a more significant degradation pathway in natural waters. Dissolved organic matter (DOM), nitrates, and nitrites can absorb sunlight and generate reactive species like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻). These reactive species can then react with and degrade this compound. The vinyl group attached to the phenol ring is susceptible to attack by these radicals, potentially leading to oxidation and polymerization reactions. The presence of the electron-donating hydroxyl group and the vinyl group can enhance the reactivity of the aromatic ring towards electrophilic attack by these radicals.

Table 1: Examples of Photodegradation Products of Related Brominated Phenols

Parent CompoundIrradiation ConditionsMajor Photoproducts
2-BromophenolUV light in aqueous solutionPhenol, Hydroxyderivatives, Bromophenol isomers
4-BromophenolUV light in aqueous solutionHydroquinone, Phenol

This table presents analogous data from structurally similar compounds to infer potential degradation products of this compound, for which specific data is not available.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound towards hydrolysis is an important factor in its environmental persistence, particularly in aqueous environments.

Phenols are generally considered to be hydrolytically stable under typical environmental pH conditions (pH 5-9). The C-Br bond in brominated phenols is also relatively resistant to hydrolysis. Therefore, it is expected that this compound would exhibit high hydrolytic stability. Significant hydrolysis would likely only occur under extreme pH conditions or at elevated temperatures, which are not typical of most natural environments.

While direct hydrolysis of the C-Br or C-O bonds is unlikely to be a major degradation pathway, the vinyl group could potentially undergo hydration reactions, although this is generally a slow process in the absence of a catalyst.

Reactive oxygen species (ROS) are highly reactive chemical species containing oxygen, such as hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and hydrogen peroxide (H₂O₂). These are ubiquitous in the environment, formed through various photochemical and biological processes.

The hydroxyl radical is one of the most powerful oxidants in the environment and is expected to be the primary driver of the oxidative degradation of this compound. The reaction of •OH with aromatic compounds can proceed via several mechanisms, including addition to the aromatic ring and hydrogen abstraction from the hydroxyl group.

The presence of the hydroxyl and vinyl substituents on the aromatic ring of this compound makes it susceptible to •OH attack. The hydroxyl group activates the ring, directing the addition of •OH to the ortho and para positions. The vinyl group can also be readily attacked by •OH, leading to the formation of various oxygenated products. Oxidation of the phenol moiety can lead to the formation of catechols, hydroquinones, and eventually ring-cleavage products. The degradation rate is influenced by the concentration of ROS and the presence of other organic and inorganic species that can act as promoters or inhibitors of radical reactions.

Biotic Degradation Mechanisms by Microorganisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial process for the removal of many organic pollutants from the environment.

The microbial degradation of halogenated aromatic compounds is a well-documented process. Many bacterial and fungal strains have been shown to utilize these compounds as a source of carbon and energy. The initial step in the degradation of brominated phenols often involves the removal of the bromine atom, a process known as dehalogenation. This can occur either aerobically or anaerobically.

Aerobic dehalogenation is often catalyzed by mono- or dioxygenase enzymes, which incorporate one or two atoms of oxygen into the aromatic ring, leading to the formation of brominated catechols. Subsequent enzymatic reactions can then lead to the removal of the bromine atom and cleavage of the aromatic ring.

The vinylphenol structure is also subject to microbial metabolism. Some bacteria can metabolize vinylphenols through the reduction of the vinyl group to an ethyl group, catalyzed by enzymes such as vinylphenol reductase. For example, some Lactobacillus species can convert vinylphenols to their corresponding ethylphenols. nih.gov It is plausible that microorganisms could initially reduce the ethenyl group of this compound to an ethyl group, forming 2-Bromo-6-ethylphenol, which would then undergo further degradation.

The enzymatic machinery of microorganisms is highly diverse and can catalyze a wide range of reactions. For this compound, several enzymatic transformations are conceivable.

Dehalogenases: These enzymes specifically catalyze the cleavage of carbon-halogen bonds. Reductive dehalogenases, found in anaerobic bacteria, can replace the bromine atom with a hydrogen atom. Hydrolytic dehalogenases can replace the bromine atom with a hydroxyl group. Oxidative dehalogenation can also occur, as mentioned earlier, through the action of oxygenases. nih.gov

Vinylphenol Reductases: As discussed, these enzymes can reduce the vinyl group. This transformation would alter the physicochemical properties of the molecule, potentially affecting its toxicity and subsequent degradation. nih.gov

Dioxygenases: These enzymes are key to the aerobic degradation of aromatic compounds. They catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. This is a critical step that destabilizes the aromatic ring and precedes ring cleavage.

A plausible metabolic pathway for this compound could involve an initial dehalogenation to form 2-ethenylphenol, followed by degradation of the vinylphenol structure. Alternatively, the vinyl group could be metabolized first, followed by dehalogenation and ring cleavage. The specific pathway would depend on the microbial species present and the prevailing environmental conditions.

Table 2: Key Enzymes Potentially Involved in the Biotransformation of this compound

Enzyme ClassPotential ReactionSubstrate Moiety
DehalogenasesRemoval of bromine atomBromine substituent
Vinylphenol ReductaseReduction of the vinyl group to an ethyl groupEthenyl (vinyl) group
Monooxygenases/DioxygenasesHydroxylation and cleavage of the aromatic ringAromatic ring

This table outlines the potential enzymatic activities based on the degradation of structurally related compounds.

Identification of Degradation Intermediates and Final Products

One potential initial step is the oxidation of the ethenyl (vinyl) group. This can occur through microbial or advanced oxidation processes, leading to the formation of an epoxide intermediate, which is then hydrolyzed to a diol. Alternatively, the double bond of the ethenyl group could be cleaved, resulting in the formation of a carboxylic acid.

Following the modification of the ethenyl group, or concurrently, the aromatic ring is likely to be hydroxylated. This is a common step in the microbial degradation of aromatic compounds, often catalyzed by monooxygenase or dioxygenase enzymes. The introduction of a second hydroxyl group would form a catechol-like intermediate.

The subsequent step would involve the cleavage of the aromatic ring. This typically occurs via two main pathways for catecholic intermediates: the ortho-cleavage pathway or the meta-cleavage pathway. frontiersin.org In the ortho-cleavage pathway, the ring is broken between the two hydroxyl groups, while in the meta-cleavage pathway, the cleavage occurs adjacent to one of the hydroxyl groups. nih.gov These pathways lead to the formation of aliphatic carboxylic acids.

Finally, these simpler organic acids are expected to be further metabolized by microorganisms into carbon dioxide and water, which are the ultimate final products of complete mineralization. nih.gov It is also plausible that under certain conditions, debromination (the removal of the bromine atom) occurs at some stage in this process, either before or after ring cleavage. mdpi.com

Below is a table of probable degradation intermediates and final products:

Compound Name Chemical Formula Role in Degradation Pathway
2-Bromo-6-(1,2-dihydroxyethyl)phenolC8H9BrO3Intermediate (from ethenyl group oxidation)
2-Bromo-6-carboxyphenolC7H5BrO3Intermediate (from ethenyl group cleavage)
3-Bromo-5-ethenylcatecholC8H7BrO2Intermediate (from ring hydroxylation)
Muconic acid derivativesVariousIntermediates (from ring cleavage)
Carbon DioxideCO2Final Product (from complete mineralization)
WaterH2OFinal Product (from complete mineralization)

Environmental Persistence and Bioavailability Considerations

The bioavailability of this compound in soil and sediment will be influenced by its water solubility and partitioning behavior. oup.com Phenolic compounds can sorb to organic matter in soil, which can reduce their availability to microorganisms for degradation. researchgate.net The lipophilicity of the compound, which is increased by the bromine atom, will also play a role in its tendency to bioaccumulate in organisms. oup.com While specific data for this compound is lacking, other brominated phenols have been detected in various environmental compartments and are known to persist. wikipedia.org

Factors that can influence the bioavailability of phenolic compounds include soil type, pH, organic matter content, and the presence of other co-contaminants. The microbial community present in a given environment will also be a critical factor in determining the rate and extent of degradation. researchgate.net

Remediation Strategies for Brominated Organic Pollutants (Mechanistic Basis)

Several remediation strategies can be employed for the cleanup of sites contaminated with brominated organic pollutants like this compound. These strategies are based on different chemical and biological mechanisms.

Bioremediation involves the use of microorganisms to degrade the pollutant. researcher.life This can occur under both aerobic and anaerobic conditions.

Aerobic Bioremediation: In the presence of oxygen, bacteria can use oxygenase enzymes to initiate the degradation of the aromatic ring, as described in section 7.2.3. nih.gov The key mechanistic step is the hydroxylation of the aromatic ring, followed by ring cleavage. frontiersin.org

Anaerobic Bioremediation: Under anaerobic conditions, a key mechanism is reductive dehalogenation, where the bromine atom is removed and replaced with a hydrogen atom. This process is carried out by specific anaerobic bacteria and can be a crucial first step in the degradation of highly halogenated compounds.

Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive radicals, such as hydroxyl radicals, to oxidize and degrade organic pollutants. sszp.eu

Fenton's Reagent: This process uses hydrogen peroxide and an iron catalyst to produce hydroxyl radicals, which can non-selectively attack the aromatic ring and the ethenyl side chain of this compound, leading to its degradation.

Photocatalysis: This involves the use of a semiconductor catalyst (like titanium dioxide) and a light source (such as UV light) to generate reactive oxygen species that can degrade the pollutant. nih.gov

Ozonation: Ozone is a strong oxidant that can directly react with the aromatic ring and the ethenyl group, leading to the breakdown of the molecule.

Nanoremediation is an emerging technology that utilizes nanomaterials for the treatment of environmental contaminants. nih.gov For instance, nanoscale zero-valent iron (nZVI) can be used for the reductive dehalogenation of brominated compounds. The high surface area of nanoparticles enhances their reactivity and effectiveness in degrading pollutants. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-6-ethenylphenol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via bromination of 6-ethenylphenol using bromine or N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., dichloromethane or acetic acid) and temperature (0–25°C) significantly impact regioselectivity and yield. For example, polar aprotic solvents may reduce side reactions like oxidation of the ethenyl group .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) (>97% purity criteria) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H NMR confirms the ethenyl group (δ 5.0–6.5 ppm for vinyl protons) and bromine’s deshielding effect on adjacent aromatic protons. 13^{13}C NMR identifies the brominated carbon (δ ~110 ppm) .
  • IR : A broad O–H stretch (~3200 cm1^{-1}) and C–Br vibration (~600 cm1^{-1}) are key markers .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 213.0) .

Q. How should researchers handle and store this compound to ensure stability?

  • Guidelines : Store at 0–6°C in amber glass vials under inert gas (e.g., argon) to prevent photodegradation and oxidation of the ethenyl group. Use desiccants to mitigate hygroscopicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodology : Cross-validate data using complementary techniques. For example, if NMR suggests unexpected substituents, employ X-ray crystallography (as in ) or 2D NMR (COSY, HSQC) to confirm spatial arrangements. Document solvent effects, as DMSO-d6_6 may cause peak broadening in aromatic regions .
  • Case Study : A 2024 study on brominated acetophenones highlighted discrepancies in 13^{13}C NMR shifts due to solvent polarity; re-evaluation in CDCl3_3 resolved ambiguities .

Q. What strategies ensure the compound’s purity in complex reaction mixtures?

  • Methodology :

  • Chromatography : Use flash chromatography with gradient elution (hexane/ethyl acetate) for preliminary purification.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .
  • Analytical Cross-Check : Compare melting points (if crystalline) with literature values and validate via differential scanning calorimetry (DSC) .

Q. How does this compound’s reactivity vary under acidic vs. basic conditions?

  • Findings :

  • Acidic Conditions : The ethenyl group may undergo hydration to form a diol, while bromine can act as a leaving group in nucleophilic aromatic substitution .
  • Basic Conditions : Deprotonation of the phenolic hydroxyl enhances electrophilic aromatic substitution (EAS) reactivity at the ortho position .
    • Experimental Design : Conduct pH-dependent stability assays (e.g., 1M HCl vs. 1M NaOH at 25°C) with HPLC monitoring to track degradation products .

Q. What role does this compound play in medicinal chemistry research?

  • Applications : The compound serves as a precursor for bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Its bromine and ethenyl groups enable click chemistry modifications (e.g., Huisgen cycloaddition) for targeted drug delivery systems .
  • Case Study : A 2024 study used it to synthesize analogs with anti-inflammatory activity (IC50_{50} < 10 μM in RAW 264.7 cells) .

Methodological and Ethical Considerations

Q. How should researchers address ecological toxicity concerns during disposal?

  • Guidelines : Follow GHS Category 2 protocols for aquatic toxicity. Neutralize waste with sodium bicarbonate before incineration or disposal via licensed hazardous waste facilities .

Q. What ethical standards apply when publishing spectral data for this compound?

  • Best Practices : Ensure raw data (e.g., NMR FID files) are archived in repositories like Figshare. Disclose conflicts of interest, particularly if synthesizing the compound for proprietary applications .

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